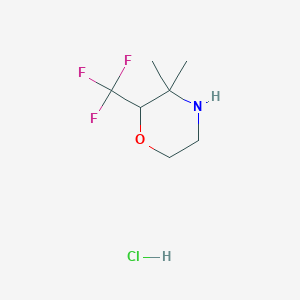

3,3-Dimethyl-2-(trifluoromethyl)morpholine;hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3,3-Dimethyl-2-(trifluoromethyl)morpholine hydrochloride is a chemical compound with the CAS Number: 2173999-03-4 . It has a molecular weight of 219.63 . The IUPAC name for this compound is 3,3-dimethyl-2-(trifluoromethyl)morpholine hydrochloride . It is stored at room temperature and is available in powder form .

Molecular Structure Analysis

The InChI code for 3,3-Dimethyl-2-(trifluoromethyl)morpholine hydrochloride is 1S/C7H12F3NO.ClH/c1-6(2)5(7(8,9)10)12-4-3-11-6;/h5,11H,3-4H2,1-2H3;1H . This code provides a specific textual representation of the molecule’s structure.Physical and Chemical Properties Analysis

3,3-Dimethyl-2-(trifluoromethyl)morpholine hydrochloride is a powder that is stored at room temperature . It has a molecular weight of 219.63 . More specific physical and chemical properties such as melting point, boiling point, and solubility might be available in specialized chemical databases.Scientific Research Applications

Neurokinin-1 Receptor Antagonist

3,3-Dimethyl-2-(trifluoromethyl)morpholine;hydrochloride demonstrates efficacy as a high affinity, orally active h-NK(1) receptor antagonist. This compound has shown significant potential in pre-clinical tests for emesis and depression, highlighting its role in addressing neurological conditions (Harrison et al., 2001).

Structural and Computational Analysis

The structural properties of N-(ω-carboxyalkyl)morpholine hydrochlorides, closely related to this compound, have been analyzed through various techniques like 13 C CP MAS NMR and FTIR. The research offers insights into the molecular structure and behavior of such compounds (Dega-Szafran et al., 2001).

Complexation with Palladium(II) and Mercury(II)

Research involving the synthesis of N-{2-(4-methoxyphenyltelluro)ethyl}morpholine and its complexation with Palladium(II) and Mercury(II) illustrates the compound's potential in forming metal complexes. This research could have implications in areas such as catalysis and material science (Singh et al., 2000).

Diastereoselective Reactions

The compound has been used in diastereoselective reactions with trichloro(trifluoro)-3-nitrobut-2-enes, leading to the formation of novel nitroalkylated compounds. This application is significant in the field of organic synthesis and pharmaceutical research (Korotaev et al., 2011).

Synthesis of Adducts with Phosphorus Pentafluoride

Research involving the reaction of morpholinosulfur trifluoride (MOST) with other compounds to form adducts with phosphorus pentafluoride demonstrates another application of morpholine derivatives in the field of inorganic chemistry and synthesis (Guzyr et al., 2013).

Degradation in OLEDs

Studies on blue phosphorescent organic light emitting diodes (OLEDs) using compounds related to this compound help understand device instability and degradation, which is critical for improving OLED technology (Baranoff et al., 2012).

Safety and Hazards

This compound has been labeled with the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . These indicate that it can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing hands and other exposed skin thoroughly after handling .

Properties

IUPAC Name |

3,3-dimethyl-2-(trifluoromethyl)morpholine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12F3NO.ClH/c1-6(2)5(7(8,9)10)12-4-3-11-6;/h5,11H,3-4H2,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTYKCECWQPNYFM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(OCCN1)C(F)(F)F)C.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13ClF3NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(2-Chlorophenyl)-5-methyl-7-(4-pyridin-2-ylpiperazin-1-yl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2731372.png)

![6-[[4-(4-ethoxyphenyl)-5-propan-2-ylsulfanyl-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B2731376.png)

![N-cyclopentyl-2-(2,4-dichlorophenoxy)-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)acetamide](/img/structure/B2731377.png)

![2-(benzo[d][1,3]dioxol-5-yloxy)-N-(3-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)propyl)propanamide](/img/structure/B2731379.png)

![Cyclopentyl ((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)carbamate](/img/structure/B2731381.png)

![2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-methyl-N-(3-methylphenyl)acetamide](/img/structure/B2731386.png)

![2-[(2,4-Dichlorobenzyl)oxy]-3-methoxybenzaldehyde](/img/structure/B2731389.png)

![2-[2-(2-Methoxyphenyl)-2-oxoethyl]isoindole-1,3-dione](/img/structure/B2731391.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(4-chlorophenoxy)acetamide](/img/structure/B2731392.png)